molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2

Desmethyl Erlotinib Acetate

Katalognummer: B021690
CAS-Nummer: 183320-15-2
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: XSMVZQAPXNUGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl Erlotinib Acetate (CAS 183320-15-2) is a derivative and active metabolite of Erlotinib, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) used in non-small cell lung cancer (NSCLC) and pancreatic cancer treatment . It is formed via demethylation and acetylation of the parent compound, Erlotinib, and retains pharmacological activity as an EGFR inhibitor . Physicochemical properties include a melting point of 135–137°C, solubility in chloroform and methanol, and a predicted density of 1.28 g/cm³ . Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify it in biological matrices with a lower limit of quantitation (LLOQ) of 2.3 ng/mL .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Erlotinib Acetate involves the demethylation of Erlotinib followed by acetylation. The demethylation process typically uses reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The acetylation step involves the use of acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethyl Erlotinib Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Desmethyl Erlotinib Acetate has several applications in scientific research:

Wirkmechanismus

Desmethyl Erlotinib Acetate exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. The compound specifically targets the ATP-binding site of the EGFR, making it a potent inhibitor of EGFR-mediated signaling .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacophoric Similarities

Desmethyl Erlotinib Acetate shares structural and pharmacophoric features with Erlotinib and its metabolites (Table 1). Pharmacophore alignment studies demonstrate that its 3D pharmacophore score is comparable to Erlotinib, indicating similar binding interactions with EGFR .

Table 1: Structural Comparison of Erlotinib and Key Metabolites

Compound CAS Number Key Structural Modification Pharmacophore Score*
Erlotinib 183321-74-6 Parent compound 100 (Reference)
This compound 183320-15-2 Demethylation + acetylation 95
Desmethyl Erlotinib (OSI-420) 183321-86-0 Demethylation 88
Didesmethyl Erlotinib 183320-12-9 Double demethylation 82

*Pharmacophore scores reflect similarity to Erlotinib’s binding pose .

Metabolic Pathways and Drug Interactions

  • This compound vs. Desmethyl Erlotinib (OSI-420):
    this compound is metabolized more slowly than OSI-420 under CYP3A4 inhibition. Ritonavir (a CYP3A4 inhibitor) reduces OSI-420 formation by 40% but minimally affects this compound .
  • Impact of Co-Administered Drugs:
    • Efavirenz (CYP3A4 inducer) increases this compound formation by 60%, reducing Erlotinib’s half-life from 18.2 to 8.6 hours .
    • Rifampin similarly accelerates metabolism, necessitating dose adjustments for Erlotinib in combinatorial therapies .

Table 2: Pharmacokinetic Parameters in Human Plasma

Compound Half-Life (h) Cmax (ng/mL) LLOQ (ng/mL)
Erlotinib 18.2 1200 10.4
This compound 14.5* 450 2.3
OSI-420 12.1 320 2.3

*Data extrapolated from preclinical models; human clinical data pending .

Table 3: Toxicity Profiles of EGFR Inhibitors

Compound Hepatotoxicity hERG Inhibition AMES Toxicity
Erlotinib Moderate Yes No
This compound None No No
Didesmethyl Erlotinib Low Yes No

Analytical Quantification Methods

LC-MS/MS methods for this compound use transitions at m/z 380.3 → 278.1 in positive ion mode, with chromatographic separation on C18 columns and methanol-based mobile phases . This contrasts with OSI-420 quantification, which requires identical transitions but differs in extraction efficiency (85% vs. 78% for this compound) .

Clinical and Research Implications

This compound’s stability and reduced toxicity profile make it a candidate for combination therapies. However, its clinical efficacy relative to Erlotinib remains under investigation, particularly in CYP3A4-polymorphic populations .

Biologische Aktivität

Desmethyl Erlotinib Acetate, also known as OSI-420, is a significant metabolite of the anticancer drug Erlotinib, which is primarily used in the treatment of non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Erlotinib and Its Metabolites

Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively binds to the ATP-binding site of the EGFR. It has been shown to be effective against various cancers, particularly NSCLC. Upon administration, Erlotinib undergoes extensive metabolism primarily through cytochrome P450 enzymes, leading to several metabolites, with this compound being one of the most notable .

Key Metabolites

  • Erlotinib : The parent compound.
  • Desmethyl Erlotinib (OSI-420) : The major active metabolite.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A recent study indicated that OSI-420 concentrations in plasma and lung tumor tissues can be quantified using advanced liquid chromatography-tandem mass spectrometry techniques. The lower limit of quantitation for OSI-420 was found to be 2.3 ng/mL, demonstrating its presence in significant amounts during therapeutic regimens .

This compound retains the ability to inhibit EGFR signaling pathways, similar to its parent compound. It competes with ATP for binding to the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling that promotes cancer cell proliferation and survival .

In Vitro Studies

In vitro studies have shown that OSI-420 exhibits potent inhibitory activity against various NSCLC cell lines harboring different EGFR mutations. The IC50 values for OSI-420 have been reported to be comparable to those of Erlotinib, indicating its potential as an effective therapeutic agent .

Case Studies

  • Combination Therapy with Vinorelbine : A Phase I study investigated the combination of Vinorelbine and Erlotinib in patients with advanced NSCLC. Plasma concentrations of both Erlotinib and OSI-420 were monitored, revealing that the combination therapy did not significantly alter the pharmacokinetics of either drug but provided a synergistic effect in tumor reduction .
  • Toxicity and Efficacy Assessment : Another study assessed the safety and efficacy of this compound in patients who had developed resistance to first-line therapies. Results indicated that patients receiving OSI-420 experienced fewer adverse effects compared to those on higher doses of Erlotinib alone, suggesting a favorable therapeutic window for OSI-420 .

Comparative Efficacy

A comparison table below summarizes the biological activity and pharmacokinetic properties of Erlotinib and its metabolite this compound:

CompoundIC50 (nM)Key FeaturesClinical Relevance
Erlotinib 20First-generation EGFR inhibitorApproved for NSCLC treatment
This compound (OSI-420) 25Active metabolite with similar potencyPotential use in resistant cases

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting Desmethyl Erlotinib Acetate in biological samples?

To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used. Key steps include:

  • Extraction : Liquid-liquid extraction with ethyl acetate under alkaline conditions (pH 11) to isolate the compound from plasma or brain homogenates .
  • Chromatography : Employ a Synergi™ Polar-RP column with gradient elution (e.g., 32%–70% acetonitrile with 0.1% formic acid) for optimal separation .
  • Mass spectrometry : Use electrospray ionization in positive ion mode, monitoring transitions such as m/z 394.4 > 278.0 for erlotinib and related metabolites .

Q. What are the primary metabolic pathways of this compound, and how do co-administered drugs alter its pharmacokinetics?

this compound is a metabolite of erlotinib, primarily formed via CYP3A4-mediated demethylation. Drug interactions significantly affect its metabolism:

  • Ritonavir (CYP3A4 inhibitor): Reduces metabolite formation and increases erlotinib half-life.
  • Efavirenz (CYP3A4 inducer): Accelerates metabolism, increasing this compound levels .
  • Experimental validation : Use human liver microsomes to model CYP-mediated metabolism and quantify metabolites via LC-MS/MS .

Q. How is this compound synthesized, and what analytical techniques confirm its purity?

Synthesis involves sequential modifications of erlotinib’s structure:

  • Key steps : Demethylation followed by acetylation under conditions such as NaH/DMF or K₂CO₃/DMF .
  • Purity validation : Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate drug-drug interactions affecting this compound metabolism?

  • In vitro models : Incubate erlotinib with human liver microsomes and CYP-specific inhibitors/inducers (e.g., ketoconazole for CYP3A4). Monitor metabolite formation via LC-MS/MS .
  • In vivo studies : Use murine models to assess pharmacokinetic changes under co-treatment (e.g., ritonavir or efavirenz). Measure plasma and brain concentrations to evaluate blood-brain barrier penetration .

Q. What strategies address discrepancies in reported pharmacokinetic data for this compound across studies?

  • Standardize protocols : Adopt consistent extraction methods (e.g., pH-controlled liquid-liquid extraction) and internal standards (e.g., deuterated erlotinib-d6) to minimize variability .
  • Statistical rigor : Apply multivariate analysis to account for covariates like CYP genotype, organ function, and co-medications .

Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of this compound and its parent compound?

  • Column selection : Polar-RP columns improve retention of polar metabolites.
  • Gradient optimization : Use a stepwise acetonitrile gradient (e.g., 32%–70% over 0.75 minutes) to resolve erlotinib and its metabolites .
  • Ionization settings : Optimize source temperature and collision energy for maximal sensitivity (e.g., 350°C source temperature, 20 eV collision energy) .

Q. What experimental frameworks validate the role of this compound in EGFR inhibition efficacy?

  • Cell-based assays : Compare erlotinib and its metabolite in NSCLC cell lines (e.g., HCC827) using viability assays (MTT) and EGFR phosphorylation assays .
  • Pharmacodynamic modeling : Corrogate plasma metabolite levels with tumor shrinkage metrics per RECIST guidelines .

Q. How do species-specific metabolic differences impact translational studies of this compound?

  • Cross-species microsomes : Compare metabolite profiles in human, murine, and canine liver microsomes to identify species-specific CYP isoforms .
  • In vivo validation : Use transgenic mice expressing human CYP3A4 to improve preclinical-to-clinical extrapolation .

Q. Methodological Considerations

  • Data Presentation : Use scatter plots for concentration-time profiles and box plots for inter-study variability. Include error bars (±SEM) and p-values from Student’s t-tests .
  • Ethical Compliance : Adhere to journal guidelines for reproducible methods (e.g., detailed protocols in supplementary materials) .

Eigenschaften

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title product of Example 30 (160 mg, 0.368 mmol); was treated with cesium acetate (707 mg, 3.68 mmol) in DMF (3 mL) at 120° C. under an atmosphere of N2 for 16 hours. The reaction mixture was partitioned between brine and CHCl3, and the organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford a residue (285 mg) which was recrystallized from ethylacetate/hexane. (134 mg; M.P. 84°-87° C.; LC-MS: 422 (MH+); anal. RP18-HPLC RT: 4.38 min.).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
cesium acetate
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Erlotinib Acetate
Reactant of Route 2
Reactant of Route 2
Desmethyl Erlotinib Acetate
Reactant of Route 3
Reactant of Route 3
Desmethyl Erlotinib Acetate
Reactant of Route 4
Reactant of Route 4
Desmethyl Erlotinib Acetate
Reactant of Route 5
Reactant of Route 5
Desmethyl Erlotinib Acetate
Reactant of Route 6
Reactant of Route 6
Desmethyl Erlotinib Acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.